2-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide
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Overview
Description
2-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom and a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with pyridin-2-ylmethanamine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include cooling the reaction mixture to 0°C to control the exothermic nature of the reaction and then allowing it to warm to room temperature to complete the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The sulfonamide group can participate in redox reactions under specific conditions.
Coupling reactions: It can be involved in Suzuki-Miyaura or Hiyama cross-coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide
Major Products
Nucleophilic substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinamides or amines.
Coupling reactions: Formation of biaryl or diaryl compounds
Scientific Research Applications
2-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide has several scientific research applications:
Medicinal chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Chemical biology: It serves as a tool compound for studying enzyme inhibition and protein interactions.
Industrial chemistry: It is utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access. The sulfonamide group plays a crucial role in this inhibitory activity by mimicking the natural substrate of the enzyme .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar biological activities.
2-chloro-N-arylacetamides: These compounds have a similar structure but differ in the nature of the substituents on the benzene ring.
Pyridin-2-yl pyrimidine derivatives: These compounds also contain the pyridine ring and are used in similar applications.
Uniqueness
2-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in various chemical reactions and its potential as a versatile intermediate in drug synthesis make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c13-11-6-1-2-7-12(11)18(16,17)15-9-10-5-3-4-8-14-10/h1-8,15H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSWYEWRGSPTKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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